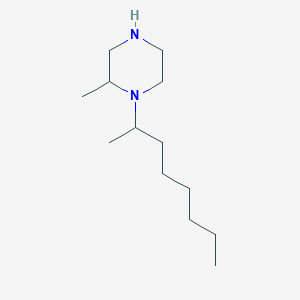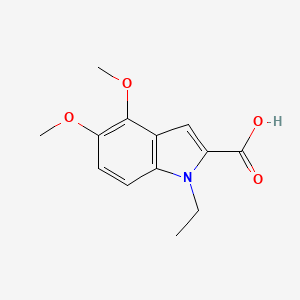![molecular formula C12H8Br2N4O2 B6330498 2-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1240567-39-8](/img/structure/B6330498.png)
2-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that features a triazole ring substituted with bromine atoms and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:
Formation of 3,5-dibromo-1H-1,2,4-triazole: This can be achieved by reacting 1,2,4-triazole with bromine in the presence of a suitable catalyst such as aluminum chloride or sulfuric acid.
Cyclization: The resulting intermediate is then subjected to cyclization with phthalic anhydride to form the isoindole-dione structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products formed are derivatives of the original compound with different substituents on the triazole ring.
Oxidation and Reduction: The major products depend on the specific oxidation or reduction reaction but generally involve changes in the oxidation state of the compound.
Scientific Research Applications
2-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of advanced materials such as polymers and coatings due to its unique structural properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division.
Pathways Involved: It can inhibit key pathways such as the synthesis of nucleic acids and proteins, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of a triazole ring with bromine substituents and an isoindole-dione structure. This unique combination imparts specific chemical and biological properties that make it valuable for various applications in medicinal chemistry, materials science, and agrochemicals .
Properties
IUPAC Name |
2-[2-(3,5-dibromo-1,2,4-triazol-1-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2N4O2/c13-11-15-12(14)18(16-11)6-5-17-9(19)7-3-1-2-4-8(7)10(17)20/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPMIERVPMCKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=NC(=N3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6330437.png)

amine hydrochloride](/img/structure/B6330454.png)




![1-{[1,1'-biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one](/img/structure/B6330477.png)



amine](/img/structure/B6330508.png)
